![molecular formula C7Cl2F4O B1586636 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride CAS No. 292621-58-0](/img/structure/B1586636.png)
3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride
Overview
Description
3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride is a chemical compound with the molecular formula C7Cl2F4O . It has an average mass of 246.974 Da and a monoisotopic mass of 245.926239 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride consists of 7 carbon atoms, 2 chlorine atoms, 4 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride has an average mass of 246.974 Da and a monoisotopic mass of 245.926239 Da . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride: is a versatile chemical compound with several potential applications in scientific research. Below are some of the unique applications based on the information available and common uses of similar compounds:
Synthesis of Bioactive Molecules
This compound can be used in the synthesis of various bioactive molecules, such as N - [(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide , which may have potential therapeutic applications .
Preparation of Derivatives for Analytical Studies
It is utilized in the preparation of derivatives like 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate , which are often used in analytical studies to understand the properties and behaviors of complex organic molecules .
Biological Material or Organic Compound Research
As a biochemical reagent, it serves as a foundational material for life science research, particularly in studies involving organic compounds and their biological interactions .
Regioselective Transfer Hydrogenative Defluorination
The compound may be involved in regioselective transfer hydrogenative defluorination processes, which are crucial for modifying the fluorination pattern on aromatic rings, as seen in the conversion of 3-chloro-2,4,5,6-tetrafluoropyridine to 3-chloro-2,5,6-trifluoropyridine .
Synthesis of Indole Derivatives
Indole derivatives are prevalent moieties present in natural products and pharmaceuticals. This compound could be used in the synthesis of indole derivatives that show various biologically vital properties .
properties
IUPAC Name |
3-chloro-2,4,5,6-tetrafluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl2F4O/c8-2-3(10)1(7(9)14)4(11)6(13)5(2)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXAQPALNSLOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382534 | |
Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
292621-58-0 | |
Record name | Benzoyl chloride, 3-chloro-2,4,5,6-tetrafluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292621-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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